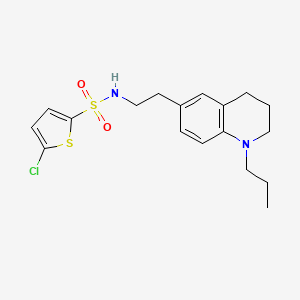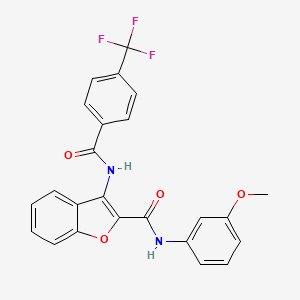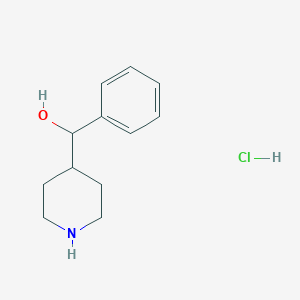
Phenyl(piperidin-4-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(piperidin-4-yl)methanol hydrochloride is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of Phenyl(piperidin-4-yl)methanol hydrochloride involves the use of various reagents and catalysts . The compound has an empirical formula of C12H18ClNO and a molecular weight of 227.73 . It is typically available in powder form .Molecular Structure Analysis
The molecular structure of Phenyl(piperidin-4-yl)methanol hydrochloride is represented by the SMILES string OCC1=CC=C (C2CCNCC2)C=C1.Cl . The InChI key for this compound is JSCRYCUDRVBGRN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Phenyl(piperidin-4-yl)methanol hydrochloride is a powder with a molecular weight of 227.73 . Its IUPAC name is phenyl (piperidin-4-yl)methanol hydrochloride . The InChI code for this compound is 1S/C12H17NO.ClH/c14-12 (10-4-2-1-3-5-10)11-6-8-13-9-7-11;/h1-5,11-14H,6-9H2;1H .Applications De Recherche Scientifique
Protein Degrader Building Blocks
Phenyl(piperidin-4-yl)methanol hydrochloride is used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Optimization of Drug-like Properties
The incorporation of rigidity into the linker region of bifunctional protein degraders, such as Phenyl(piperidin-4-yl)methanol hydrochloride, may impact the 3D orientation of the degrader and thus ternary complex formation . This can help optimize the drug-like properties of these compounds .
Development of New Pharmaceuticals
Piperidine derivatives, such as Phenyl(piperidin-4-yl)methanol hydrochloride, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, and their synthesis and functionalization have been the subject of many scientific studies .
Biological Evaluation of Potential Drugs
The latest scientific advances in the discovery and biological evaluation of potential drugs often involve piperidine moiety . Phenyl(piperidin-4-yl)methanol hydrochloride, as a piperidine derivative, could be a part of this research .
Synthesis of Biologically Active Piperidines
Phenyl(piperidin-4-yl)methanol hydrochloride could be used as a substrate for the synthesis of biologically active piperidines . These compounds have a wide range of pharmacological activities and are often used in drug discovery .
Research on Heterocyclic Compounds
Phenyl(piperidin-4-yl)methanol hydrochloride, as a heterocyclic compound, contributes to the significant part played by such compounds in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating the importance of these compounds in scientific research .
Mécanisme D'action
Target of Action
Phenyl(piperidin-4-yl)methanol hydrochloride is a 4-aryl piperidine . It is used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTACs.
Mode of Action
The compound acts as a linker in PROTACs, connecting a ligand that binds to the target protein with another ligand that binds to an E3 ubiquitin ligase . This allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein. The ubiquitinated target protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, playing a crucial role in maintaining cellular homeostasis by removing damaged or unneeded proteins. By facilitating the ubiquitination and subsequent degradation of specific target proteins, Phenyl(piperidin-4-yl)methanol hydrochloride can influence various cellular processes depending on the function of the target protein.
Pharmacokinetics
The pharmacokinetics of Phenyl(piperidin-4-yl)methanol hydrochloride are not well-studied. As a component of PROTACs, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by the other components of the PROTAC molecule. The optimization of these properties is a key aspect of PROTAC design, as they can significantly impact the bioavailability and efficacy of the PROTAC .
Result of Action
The primary result of the action of Phenyl(piperidin-4-yl)methanol hydrochloride is the degradation of specific target proteins within the cell . This can have various effects at the molecular and cellular level, depending on the function of the target protein. For example, if the target protein is a key player in a disease process, its degradation could potentially halt or reverse the progression of the disease.
Action Environment
The action of Phenyl(piperidin-4-yl)methanol hydrochloride, as part of a PROTAC, can be influenced by various environmental factors. These include the presence and concentration of the target protein and the E3 ligase, the pH and temperature of the cellular environment, and the presence of other molecules that may interact with the PROTAC or its targets . These factors can influence the binding of the PROTAC to its targets, the efficiency of ubiquitination, and the subsequent degradation of the target protein, thereby affecting the efficacy and specificity of the PROTAC.
Orientations Futures
Propriétés
IUPAC Name |
phenyl(piperidin-4-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11;/h1-5,11-14H,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGWNDJNKZGIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

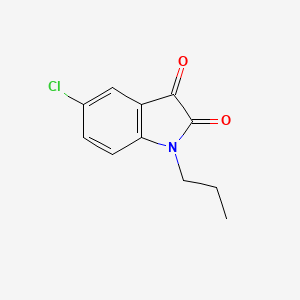

![6,7-Dihydro-4H-pyrano[3,4-d]isoxazole-3-carbohydrazide](/img/structure/B2994934.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2994935.png)
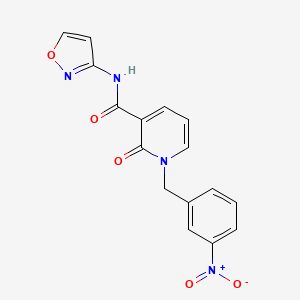
![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone](/img/structure/B2994941.png)
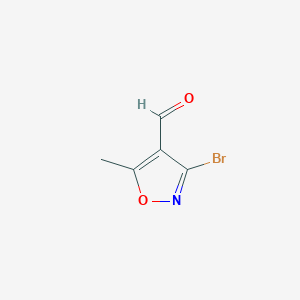
![2-cyclopentyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2994945.png)

![N-(2,4-difluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2994949.png)
